molecular formula C24H29N3O2 B11054005 4-(1-hexyl-1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one

4-(1-hexyl-1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B11054005
M. Wt: 391.5 g/mol
InChI Key: JMWFUJLWOQQPGO-UHFFFAOYSA-N
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Description

4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)-1-(3-METHOXYPHENYL)PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)-1-(3-METHOXYPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The starting materials might include a benzodiazole derivative and a pyrrolidinone derivative. Common synthetic routes could involve:

    Nucleophilic substitution reactions: to introduce the hexyl group.

    Condensation reactions: to form the pyrrolidinone ring.

    Methoxylation reactions: to introduce the methoxy group on the phenyl ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This includes:

    Catalysis: to improve reaction efficiency.

    Purification techniques: such as crystallization or chromatography to obtain high-purity products.

    Safety protocols: to handle potentially hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)-1-(3-METHOXYPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)-1-(3-METHOXYPHENYL)PYRROLIDIN-2-ONE would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole derivatives: Compounds with similar benzodiazole structures.

    Pyrrolidinone derivatives: Compounds with similar pyrrolidinone structures.

Uniqueness

The uniqueness of 4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)-1-(3-METHOXYPHENYL)PYRROLIDIN-2-ONE lies in its specific combination of functional groups and structural features, which might confer unique biological activities or chemical properties compared to other similar compounds.

Properties

Molecular Formula

C24H29N3O2

Molecular Weight

391.5 g/mol

IUPAC Name

4-(1-hexylbenzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C24H29N3O2/c1-3-4-5-8-14-26-22-13-7-6-12-21(22)25-24(26)18-15-23(28)27(17-18)19-10-9-11-20(16-19)29-2/h6-7,9-13,16,18H,3-5,8,14-15,17H2,1-2H3

InChI Key

JMWFUJLWOQQPGO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)OC

Origin of Product

United States

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